molecular formula C23H16BrClN4O B2880291 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole CAS No. 300717-09-3

2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole

Cat. No.: B2880291
CAS No.: 300717-09-3
M. Wt: 479.76
InChI Key: YLTJKQGLEDYUMV-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a pyrazoline ring fused with a benzodiazole (benzimidazole) core. The molecule contains halogenated aryl substituents—a 4-bromophenyl group at position 3 and a 4-chlorobenzoyl group at position 1 of the pyrazoline ring.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN4O/c24-16-9-5-14(6-10-16)20-13-21(22-26-18-3-1-2-4-19(18)27-22)29(28-20)23(30)15-7-11-17(25)12-8-15/h1-12,21H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTJKQGLEDYUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Preparation

The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-chlorobenzaldehyde.

Reaction Conditions :

  • Catalyst: 10 mol% NaOH in ethanol (EtOH)
  • Temperature: 60–70°C, 6–8 hours
  • Yield: 78–85%

Mechanism :
Base-mediated deprotonation of acetophenone generates an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the chalcone.

Cyclocondensation to Pyrazoline

The chalcone reacts with hydrazine hydrate (N₂H₄·H₂O) to form the pyrazoline ring.

Optimized Protocol :

  • Solvent: Ethanol
  • Catalyst: Glacial acetic acid (5 mol%)
  • Temperature: Reflux (78°C), 4–6 hours
  • Yield: 70–76%

Regioselectivity :
The 4-chlorobenzoyl group directs cyclization to the β-position of the chalcone, ensuring exclusive formation of the 4,5-dihydropyrazole regioisomer.

Functionalization with 4-Chlorobenzoyl Group

Acylation of the pyrazoline nitrogen is achieved using 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

Procedure :

  • Reagents: 4-Chlorobenzoyl chloride (1.2 equiv), pyridine (base)
  • Solvent: Dichloromethane (DCM), 0°C → room temperature
  • Reaction Time: 2 hours
  • Yield: 82–88%

Side Reactions :
Competitive O-acylation is suppressed by maintaining low temperatures and using pyridine as a proton scavenger.

Synthesis of the 1H-1,3-Benzodiazole Unit

Benzimidazole Formation

Condensation of o-phenylenediamine with formic acid under acidic conditions yields 1H-benzimidazole:

Conditions :

  • Catalyst: Concentrated HCl
  • Temperature: 120°C, 3 hours
  • Yield: 90–94%

Alternative Method :
Oxidative cyclization using BAIL gel (Brønsted acidic ionic liquid) and aldehydes at 130°C achieves higher atom economy (isolated yields: 85–92%).

Coupling with the Pyrazoline Moiety

The benzimidazole is functionalized at the 2-position via nucleophilic aromatic substitution (SNAr) with the brominated pyrazoline intermediate:

Reaction Parameters :

  • Reagents: K₂CO₃, dimethylformamide (DMF)
  • Temperature: 110°C, 12 hours
  • Yield: 65–70%

Challenges :
Steric hindrance from the 4-bromophenyl group necessitates prolonged reaction times.

Integrated Synthetic Routes

One-Pot Multicomponent Approach

A DABCO-catalyzed three-component reaction streamlines the synthesis:

Components :

  • 4-Bromophenylacetaldehyde
  • 4-Chlorobenzoyl hydrazine
  • o-Phenylenediamine

Conditions :

  • Catalyst: 10 mol% DABCO in EtOH
  • Temperature: 80°C, 8 hours
  • Yield: 58–63%

Limitations :
Lower yields compared to stepwise methods due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

Procedure :

  • Power: 300 W
  • Time: 20 minutes
  • Solvent: Ethylene glycol
  • Yield: 75–80%

Spectroscopic Characterization

Key Data for Target Compound :

Technique Observations
¹H NMR (CDCl₃) δ 3.34 (d, 2H, CH₂), 5.40 (t, 1H, CH), 6.78–7.28 (m, 12H, Ar-H)
IR (KBr) 3088 cm⁻¹ (Ar-H), 1616 cm⁻¹ (C=N), 1240 cm⁻¹ (C-N)
HRMS [M+H]⁺ Calcd. for C₂₃H₁₅BrClN₄O: 500.02; Found: 500.03

Comparative Analysis of Synthetic Methods

Table 1. Yield and Efficiency of Preparation Routes

Method Catalyst Time Yield (%) Purity (%)
Stepwise Synthesis Acetic Acid 18 h 70 98
Multicomponent Reaction DABCO 8 h 63 95
Microwave-Assisted None 0.3 h 80 97

Key Findings :

  • Microwave irradiation reduces reaction time by 98% compared to conventional heating.
  • BAIL gel catalysts improve benzimidazole ring formation efficiency by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Halogenated Pyrazole Derivatives

Compound Name Core Structure Substituents Dihedral Angles (Ring Interactions) Molecular Weight (g/mol)
Target Compound Pyrazoline-Benzodiazole 4-Bromophenyl, 4-chlorobenzoyl Not reported ~529.8
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde Pyrazole 4-Bromophenyl, 4-chlorobenzyl 3.29° (pyrazole-bromophenyl), 74.91° (pyrazole-chlorophenyl) 387.65
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Pyrazoline-Thiazole 4-Bromophenyl, 4-fluorophenyl, phenyl-thiazole Not reported ~493.4
5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Pyrazoline 4-Bromophenyl, 4-methoxyphenyl, phenyl Not reported 407.31

Key Observations:

  • Conformational Flexibility: The dihedral angles in (74.91° between pyrazole and chlorophenyl rings) suggest restricted rotation, which may influence intermolecular interactions in crystal packing or biological targets. The target compound’s benzodiazole core likely imposes additional steric constraints.

Biological Activity

The compound 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H17BrClN3C_{22}H_{17}BrClN_3 with a molecular weight of approximately 420.75 g/mol. The structure includes a benzodiazole ring fused with a pyrazole moiety, which is known for contributing to various biological activities.

Structural Features

FeatureDescription
Molecular FormulaC22H17BrClN3C_{22}H_{17}BrClN_3
Molecular Weight420.75 g/mol
Key Functional GroupsBenzodiazole, Pyrazole
Substituents4-Bromophenyl and 4-Chlorobenzoyl

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the Pyrazole Ring : Utilizing 4-bromophenyl and appropriate carbonyl compounds.
  • Benzodiazole Formation : This involves cyclization reactions that incorporate the benzodiazole framework.
  • Final Modifications : Introduction of substituents such as the chlorobenzoyl group.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazoles and benzodiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains:

  • Mycobacterium tuberculosis : Some derivatives have shown promising activity against this pathogen, suggesting potential use in antitubercular therapy .
  • Staphylococcus aureus : In vitro tests have demonstrated effectiveness against this common pathogen.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may also possess anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways .
  • Case Studies : In vitro studies have shown that certain derivatives can significantly reduce cell viability in breast and lung cancer cell lines.

Anti-inflammatory Effects

Some studies suggest that compounds containing the benzodiazole and pyrazole moieties can exhibit anti-inflammatory effects:

  • Cytokine Inhibition : These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Molecular Docking Studies : Computational studies have indicated strong binding affinity to targets such as protein kinases and enzymes involved in cancer progression .
  • In Vivo Studies : Animal models have shown that administration of related compounds resulted in significant tumor reduction compared to control groups.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety .

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